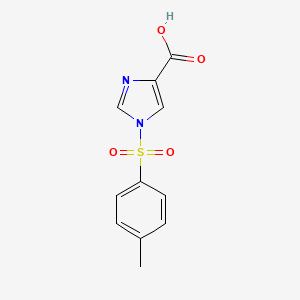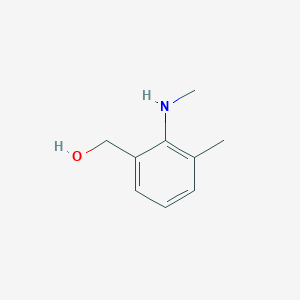
4-(4-Biphenyl)pyridine
Overview
Description
. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. Pyridine derivatives are widely used in pharmaceuticals, agrochemicals, and biologically active molecules . The structure of 4-(4-Biphenyl)pyridine consists of a pyridine ring substituted with a phenyl group at the 4-position, making it a biphenyl derivative.
Mechanism of Action
Target of Action
The primary target of 4-(4-Phenylphenyl)pyridine is the human placental aromatase cytochrome P-450 . This enzyme plays a crucial role in the biosynthesis of estrogens, which are vital for various physiological processes.
Mode of Action
4-(4-Phenylphenyl)pyridine interacts with its target by binding to the human placental aromatase cytochrome P-450, resulting in the inhibition of this enzyme . This interaction leads to changes in the enzyme’s activity, affecting the biosynthesis of estrogens.
Biochemical Pathways
The inhibition of the human placental aromatase cytochrome P-450 by 4-(4-Phenylphenyl)pyridine affects the estrogen biosynthesis pathway . This can lead to downstream effects such as altered estrogen levels, which can impact various physiological processes regulated by these hormones.
Result of Action
The molecular and cellular effects of 4-(4-Phenylphenyl)pyridine’s action primarily involve the inhibition of the human placental aromatase cytochrome P-450 . This inhibition can lead to decreased estrogen biosynthesis, potentially affecting processes regulated by these hormones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyridine derivatives, including 4-(4-Biphenyl)pyridine, can be achieved through various methods. One common method involves the reaction of aldehydes or ketones with ammonia in the presence of a solid acid catalyst, such as silica-alumina .
Industrial Production Methods
Industrial production of pyridine derivatives often involves gas-phase synthesis over shape-selective catalysts like ZSM-5 zeolite . This method is advantageous due to its high selectivity and efficiency in producing pyridine bases.
Chemical Reactions Analysis
Types of Reactions
4-(4-Biphenyl)pyridine undergoes various chemical reactions, including:
Oxidation: Pyridine derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives to piperidines.
Substitution: Electrophilic and nucleophilic substitution reactions are common for pyridine derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds.
Electrochemical Reactions: Pyridine derivatives can undergo redox reactions, making them useful in electrochemical studies.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield pyridine N-oxides .
Scientific Research Applications
4-(4-Biphenyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Pyridine derivatives are studied for their potential as bioactive ligands and chemosensors.
Industry: Pyridine derivatives are used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4-(4-Biphenyl)pyridine can be compared with other similar compounds, such as:
- 4-Pyridinecarbonitrile
- 4-Methoxypyridine
- 2-Phenylpyridine
- 4-Chloropyridine hydrochloride
- 4,4′-Dipyridyl
- 4-(Trifluoromethyl)pyridine
- 4-(4-Pyridyl)benzoic acid
These compounds share structural similarities with this compound but differ in their functional groups and specific applications. The uniqueness of this compound lies in its biphenyl structure, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
4-(4-phenylphenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)17-10-12-18-13-11-17/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWMXGICVAFMLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90650311 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861024-61-5 | |
| Record name | 4-([1,1'-Biphenyl]-4-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90650311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridin-3-ylmethyl-methyl-amine](/img/structure/B1604423.png)
![2-[(2-Methylphenylthio)(methylthio)methylene]-malononitrile](/img/structure/B1604424.png)









